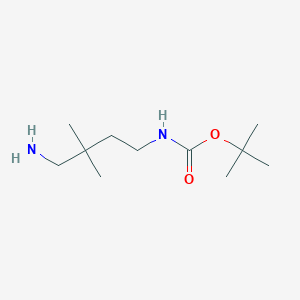
Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl chloroformate with n-(4-amino-3,3-dimethylbutyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common due to the stability of the carbamate group.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the development of pharmaceuticals where selective protection of functional groups is required.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The primary mechanism of action of tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, thereby preventing unwanted reactions at the amine site during synthetic processes. The carbamate group can be selectively removed under mild acidic conditions, allowing for the recovery of the free amine.
Molecular Targets and Pathways: The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate. Its effects are largely dependent on its role in protecting amine groups during chemical reactions.
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: Another commonly used protecting group for amines.
Benzyl carbamate: Used for protecting amines but requires stronger conditions for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis with removal under basic conditions.
Uniqueness: Tert-butyl n-(4-amino-3,3-dimethylbutyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly valuable in synthetic applications where selective protection and deprotection are crucial.
Propriétés
Formule moléculaire |
C11H24N2O2 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-3,3-dimethylbutyl)carbamate |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-7-6-11(4,5)8-12/h6-8,12H2,1-5H3,(H,13,14) |
Clé InChI |
ZRXQLYXJIFFUEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


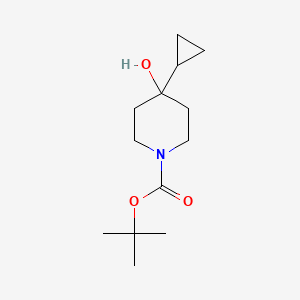
![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B15313109.png)
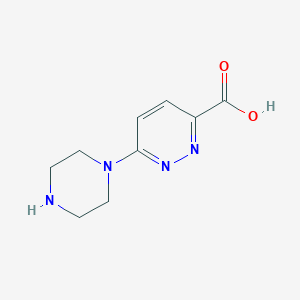
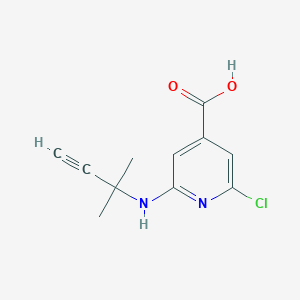
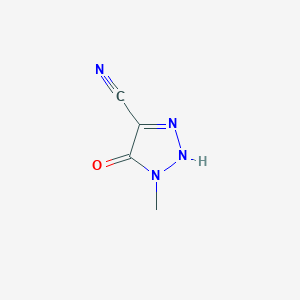

![Dispiro[3.0.35.24]decan-9-amine](/img/structure/B15313151.png)
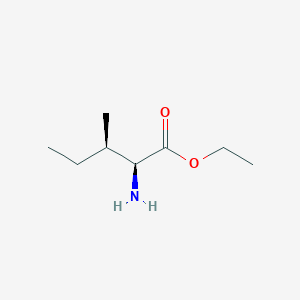
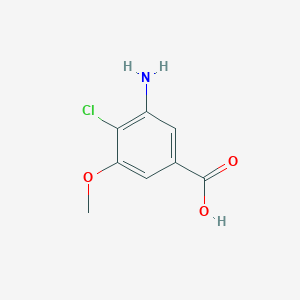
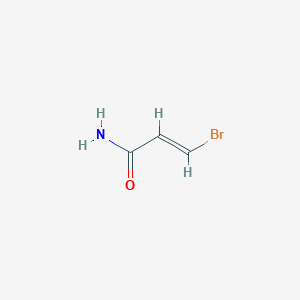
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide;hydrochloride](/img/structure/B15313179.png)
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)

![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
